molecular formula C10H14ClF2NO B1458053 4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride CAS No. 1864058-05-8

4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride

Cat. No.: B1458053
CAS No.: 1864058-05-8
M. Wt: 237.67 g/mol
InChI Key: CXPIIJVRTSSITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2NO and its molecular weight is 237.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Minilibrary Construction and Bioassay Screening

A study by Chiang et al. (2009) involved constructing a minilibrary using a solution-phase synthesis. This included coupling core amino compounds, such as butan-1-amine, with carboxylic acids to form amides. The resulting compounds showed cytotoxicity against cancer cells, suggesting potential applications in cancer research (Chiang et al., 2009).

2. Structural Characterization of Derivatives

Jebas et al. (2013) synthesized derivatives of butyrate and 1,3-dioxane, including N-(3,5-Diflourophenyl)-2,6-dimethyl-1,3-dioxan-4-amine. Their structures were characterized using spectroscopic techniques and X-ray diffraction, contributing to the understanding of these compounds' structural properties (Jebas et al., 2013).

3. Antineoplastic Agent Synthesis and Evaluation

Pettit et al. (2003) reported the synthesis of a compound related to 4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride, demonstrating significant activity against various cancer cell lines. This research contributes to the development of new antineoplastic agents (Pettit et al., 2003).

4. Ion Chromatography in Pharmaceutical Testing

Kersten (1992) developed an ion chromatographic method for testing the purity of polyhydroxy aliphatic amines, including butan-1-amine derivatives, in pharmaceuticals. This method provides an efficient way to ensure the quality of pharmaceutical products (Kersten, 1992).

Properties

IUPAC Name

4-(3,5-difluorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13;/h5-7H,1-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPIIJVRTSSITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.